Chloromethyl (4-nitrophenyl) carbonate

Description

The exact mass of the compound Chloromethyl (4-nitrophenyl) carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyl (4-nitrophenyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl (4-nitrophenyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

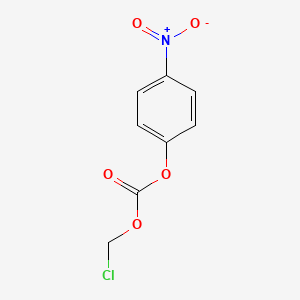

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTWCUYBIVJSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380672 | |

| Record name | chloromethyl (4-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50780-50-2 | |

| Record name | chloromethyl (4-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl 4-nitrophenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Chloromethyl (4-nitrophenyl) carbonate?

An In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl (4-nitrophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl (4-nitrophenyl) carbonate (CAS No. 50780-50-2) is a highly functionalized organic reagent pivotal to advancements in medicinal chemistry and organic synthesis. Its unique bifunctional nature, combining a reactive chloromethyl group with an activated 4-nitrophenyl carbonate, makes it an invaluable tool for creating prodrugs, implementing protecting group strategies, and synthesizing complex molecular architectures. The 4-nitrophenyl group serves as an excellent leaving group, facilitating reactions with a wide range of nucleophiles, while the chloromethyl moiety offers a secondary site for chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, spectroscopic profile, and key applications, supported by detailed experimental protocols to empower researchers in leveraging its full potential.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

Chloromethyl (4-nitrophenyl) carbonate is a well-defined solid organic compound. Its structure features a central carbonate functional group linking a chloromethyl group on one side and a 4-nitrophenyl group on the other.

-

IUPAC Name: chloromethyl (4-nitrophenyl) carbonate

-

CAS Number: 50780-50-2[1]

-

Molecular Formula: C₈H₆ClNO₅[1]

-

Canonical SMILES: O=C(OCCl)OC1=CC=C(=O)C=C1[3]

Core Physicochemical Data

The fundamental properties of Chloromethyl (4-nitrophenyl) carbonate are summarized in the table below, providing at-a-glance data critical for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 231.59 g/mol | [4][5] |

| Physical Form | Solid | [2] |

| Melting Point | 56-58 °C | [4][5] |

| Boiling Point | 356.5 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP (Predicted) | 2.6 | [3] |

| Purity | ≥95-97% (Typical Commercial Grade) | , [1][2] |

Solubility Profile

While quantitative solubility data is not extensively published, experimental protocols demonstrate that Chloromethyl (4-nitrophenyl) carbonate is soluble in a range of common anhydrous organic solvents. This solubility is crucial for its application in synthesis, where it is typically used in solution.

-

Soluble in: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (CH₃CN), Chloroform (CHCl₃).[6][7][8]

-

Reaction with Protic Solvents: It is highly reactive with and sensitive to moisture and protic solvents like alcohols and water, leading to decomposition. Therefore, anhydrous conditions are essential for its storage and use.[8]

Spectroscopic Profile

The structural features of Chloromethyl (4-nitrophenyl) carbonate give rise to a distinct spectroscopic signature. Below are the expected characteristics based on analysis of closely related analogues.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two characteristic doublets (an AA'BB' system) are expected for the 1,4-disubstituted benzene ring. The two protons ortho to the nitro group are anticipated to appear as a doublet around δ 8.2-8.4 ppm . The two protons ortho to the carbonate oxygen are expected as a doublet around δ 7.4-7.6 ppm .[7]

-

Chloromethyl Protons (-OCH₂Cl): A sharp singlet is expected for the two equivalent protons of the chloromethyl group, likely in the region of δ 5.7-6.0 ppm , shifted downfield due to the influence of the adjacent oxygen and chlorine atoms.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal for the carbonate carbonyl is expected around δ 151-155 ppm .

-

Aromatic Carbons: Four distinct signals are expected: C-NO₂ (~145 ppm), C-O (~155 ppm), and the two sets of C-H carbons (~122 ppm and ~125 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A signal for the chloromethyl carbon is expected around δ 70-75 ppm .

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonate carbonyl group is expected in the range of 1760-1785 cm⁻¹ .[9][10]

-

NO₂ Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹ .[11]

-

C-O Stretches: Multiple strong bands corresponding to the C-O single bonds of the carbonate ester are expected between 1190-1250 cm⁻¹ .

-

-

MS (Mass Spectrometry):

-

The predicted monoisotopic mass is 230.99345 Da . Expected adducts in high-resolution mass spectrometry (HRMS) would include [M+H]⁺ at m/z 232.00073 and [M+Na]⁺ at m/z 253.98267.[3]

-

Reactivity, Stability, and Mechanistic Principles

Electrophilicity and Nucleophilic Reactions

The synthetic utility of Chloromethyl (4-nitrophenyl) carbonate stems from the high electrophilicity of its carbonate carbonyl carbon. This reactivity is significantly enhanced by the electron-withdrawing nature of the 4-nitrophenyl group, which makes the 4-nitrophenolate anion an excellent leaving group.

The primary reaction mechanism involves nucleophilic acyl substitution. A nucleophile (Nu-H), such as an alcohol or amine, attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable 4-nitrophenolate, forming a new carbonate or carbamate.

Workflow for creating and activating a carbonate-linked prodrug.

Orthogonal Protecting Group for Alcohols

In multi-step synthesis, protecting reactive functional groups is crucial. The 4-nitrophenyl carbonate group, installed via its chloroformate precursor, serves as an effective base-labile protecting group for alcohols. Its key advantage is orthogonality; it is stable to acidic conditions that are typically used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) or silyl ethers, allowing for selective deprotection. The release of the yellow 4-nitrophenolate ion upon cleavage provides a convenient visual and spectrophotometric method for monitoring the deprotection reaction. [6]

Experimental Corner: Protocols and Methodologies

Representative Synthesis of a 4-Nitrophenyl Carbonate

While a specific protocol for Chloromethyl (4-nitrophenyl) carbonate is not readily available, the following general procedure for the synthesis of 4-nitrophenyl carbonates from an alcohol and 4-nitrophenyl chloroformate is widely applicable and demonstrates the core chemistry. [6][7] Reaction: R-OH + 4-Nitrophenyl chloroformate → R-O-(C=O)-O-Ph-4-NO₂

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting alcohol (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq.) or triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

-

Reagent Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous CH₂Cl₂ to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Cleavage of a 4-Nitrophenyl Carbonate Linker (Deprotection)

This protocol demonstrates the base-labile cleavage of the 4-nitrophenyl carbonate, a reaction central to its use in prodrug activation or as a protecting group.

-

Dissolution: Dissolve the 4-nitrophenyl carbonate-containing compound (1.0 eq.) in a suitable solvent mixture, such as 10% Dimethyl Sulfoxide (DMSO) in a buffered aqueous solution.

-

pH Adjustment: Adjust the pH of the solution to a basic range (pH > 9) using a suitable base (e.g., Tris base, Na₂CO₃). The deprotection rate is highly pH-dependent, with faster cleavage occurring at higher pH values (e.g., pH 12). [6]3. Monitoring: The reaction can be monitored visually by the appearance of a yellow color, indicative of the formation of the 4-nitrophenolate anion. For quantitative analysis, the absorbance can be measured spectrophotometrically at approximately 413 nm. [6]4. Workup: Once the cleavage is complete (as determined by TLC or LC-MS), neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the deprotected product with an appropriate organic solvent.

Safety, Handling, and Storage

Chloromethyl (4-nitrophenyl) carbonate is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive (GHS05) and can cause severe skin burns and eye damage (H314). [2]Inhalation may cause respiratory irritation.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere. [2]* Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. It must be protected from moisture. [2]

Conclusion

Chloromethyl (4-nitrophenyl) carbonate is a potent and versatile reagent whose value is defined by its predictable reactivity and the unique properties of its constituent functional groups. Its capacity to act as a readily cleavable linker and an orthogonal protecting group makes it a strategic tool for medicinal chemists and synthetic researchers. A thorough understanding of its physicochemical properties, stability, and reaction mechanisms, as outlined in this guide, is essential for its effective and safe implementation in the laboratory to accelerate drug discovery and the synthesis of novel chemical entities.

References

-

ChemSynthesis. (n.d.). chloromethyl 4-nitrobenzyl carbonate. Retrieved from [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). JP2011001330A - Method for producing 4-nitrophenyl chloroformate.

-

PubChem. (n.d.). Chloromethyl 4-nitrophenyl carbonate. Retrieved from [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl chloroformate. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

Sources

- 1. Chloromethyl (4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]

- 2. Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2 [sigmaaldrich.com]

- 3. PubChemLite - Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5) [pubchemlite.lcsb.uni.lu]

- 4. CHLOROMETHYL (4-NITROPHENYL) CARBONATE CAS#: 50780-50-2 [m.chemicalbook.com]

- 5. CHLOROMETHYL (4-NITROPHENYL) CARBONATE | 50780-50-2 [chemicalbook.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. rsc.org [rsc.org]

- 8. Bis(4-nitrophenyl) carbonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Chloromethyl (4-Nitrophenyl) Carbonate: A Technical Guide for Drug Development Professionals

Introduction

Chloromethyl (4-nitrophenyl) carbonate has emerged as a highly versatile and powerful reagent in modern drug development and bioconjugation. Its unique bifunctional nature, combining a reactive chloromethyl group with an activated 4-nitrophenyl carbonate, allows for the strategic and efficient modification of therapeutic molecules. This technical guide provides an in-depth exploration of the core attributes of chloromethyl (4-nitrophenyl) carbonate, including its synthesis, mechanism of action, and practical applications, with a focus on providing researchers and scientists with the foundational knowledge to effectively utilize this compound in their drug development workflows.

Core Chemical Properties

Chloromethyl (4-nitrophenyl) carbonate is a solid organic compound with the chemical formula C₈H₆ClNO₅.[1][2] A comprehensive summary of its key physicochemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 50780-50-2 | [1][2][3][4] |

| Molecular Weight | 231.59 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 56-58 °C | [4] |

| Boiling Point | 356.5 ± 42.0 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Synthesis of Chloromethyl (4-nitrophenyl) Carbonate

The synthesis of chloromethyl (4-nitrophenyl) carbonate is typically achieved through the reaction of 4-nitrophenol with chloromethyl chloroformate. This reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent like dichloromethane is crucial to prevent unwanted side reactions.

Caption: Synthetic scheme for chloromethyl (4-nitrophenyl) carbonate.

Experimental Protocol: Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0°C in an ice bath and add pyridine dropwise.

-

Reagent Addition: Slowly add a solution of chloromethyl chloroformate in anhydrous dichloromethane to the stirred mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Reactivity

The utility of chloromethyl (4-nitrophenyl) carbonate in drug development stems from its dual reactivity. The 4-nitrophenyl carbonate is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. The chloromethyl group, on the other hand, is a reactive electrophile.

This dual functionality allows for a two-stage reaction sequence. First, a nucleophile, such as an amine or alcohol on a drug molecule or a biomolecule, attacks the activated carbonate, displacing the 4-nitrophenolate and forming a carbamate or carbonate linkage, respectively. This reaction is highly efficient and proceeds under mild conditions.

Caption: General mechanism of reaction with a nucleophile.

The resulting product now contains a reactive chloromethyl group, which can subsequently react with another nucleophile in a targeted manner. This allows for the creation of prodrugs where the active compound is released upon cleavage of the newly formed bond, or for the development of bioconjugates, such as antibody-drug conjugates (ADCs).[5][6][7][8][9]

Applications in Drug Development

Prodrug Synthesis

A primary application of chloromethyl (4-nitrophenyl) carbonate is in the synthesis of prodrugs. By linking a therapeutic agent to the carbonate, its properties, such as solubility, stability, and bioavailability, can be modulated. The chloromethyl group can then be used to attach a targeting moiety or a second drug molecule.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the field of bioconjugation, this reagent serves as a valuable linker for attaching small molecule drugs to biomolecules, most notably antibodies, to create ADCs.[5][6][7][8][9] The antibody provides specificity for a target antigen on cancer cells, and upon internalization, the linker is cleaved, releasing the potent cytotoxic drug directly at the site of action, thereby minimizing systemic toxicity.

Workflow for ADC Development

Caption: A simplified workflow for antibody-drug conjugate development.

Safety and Handling

Chloromethyl (4-nitrophenyl) carbonate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] Work should be conducted in a well-ventilated fume hood.[11][13] It is classified as causing skin irritation and serious eye irritation.[11][12] In case of contact, immediately flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11][12]

Conclusion

Chloromethyl (4-nitrophenyl) carbonate is a cornerstone reagent for medicinal chemists and drug development professionals. Its predictable reactivity and versatility in forming stable linkages make it an invaluable tool for the design and synthesis of innovative prodrugs and bioconjugates. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.

References

-

National Center for Biotechnology Information. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PubMed Central. [Link]

-

Experimental. [Link]

-

Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

-

National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PubMed Central. [Link]

- Google Patents. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

-

Frontiers. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

- Google Patents.

-

YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

-

National Center for Biotechnology Information. Recent advances of antibody drug conjugates for clinical applications. PubMed Central. [Link]

-

National Center for Biotechnology Information. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. PubMed Central. [Link]

-

NJ Bio, Inc. Recent Advances in ADCs. [Link]

-

MDPI. Diverse Roles of Antibodies in Antibody–Drug Conjugates. [Link]

-

CAS.org. R&D insights: Antibody-drug conjugates. (2023). [Link]

Sources

- 1. Chloromethyl (4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2 [sigmaaldrich.com]

- 4. CHLOROMETHYL (4-NITROPHENYL) CARBONATE CAS#: 50780-50-2 [m.chemicalbook.com]

- 5. Recent advances of antibody drug conjugates for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody Drug Conjugates | BroadPharm [broadpharm.com]

- 7. njbio.com [njbio.com]

- 8. mdpi.com [mdpi.com]

- 9. R&D insights: Antibody-drug conjugates | CAS [cas.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.de [fishersci.de]

- 13. CAS No. 50780-50-2 Specifications | Ambeed [ambeed.com]

An In-depth Technical Guide on the Solubility of Chloromethyl (4-nitrophenyl) carbonate in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethyl (4-nitrophenyl) carbonate is a critical reagent in pharmaceutical sciences, primarily utilized in the synthesis of prodrugs to enhance the bioavailability of parent molecules. The efficiency of synthetic pathways involving this compound is intrinsically linked to its solubility within the chosen solvent system. This guide provides a comprehensive technical overview of the solubility of chloromethyl (4-nitrophenyl) carbonate in a variety of common organic solvents. We will explore the physicochemical principles governing its solubility, present qualitative and quantitative solubility data, and detail a robust experimental methodology for solubility determination. This document is intended to serve as a practical resource for optimizing reaction conditions and ensuring reproducible, scalable synthesis.

Introduction: The Strategic Importance of Chloromethyl (4-nitrophenyl) carbonate in Prodrug Synthesis

Prodrug design is a cornerstone of modern drug development, aiming to overcome pharmacokinetic challenges such as poor absorption, rapid metabolism, or inadequate distribution. Chloromethyl (4-nitrophenyl) carbonate serves as a key linker, introducing a chloromethyl carbonate moiety to a parent drug. This modification can be enzymatically cleaved in vivo, releasing the active pharmaceutical ingredient (API). The success of this synthetic step is highly dependent on achieving appropriate concentrations of the reagent in solution, making a thorough understanding of its solubility profile essential for process chemists and formulation scientists.[1][2][3][4][5]

Physicochemical Properties and Their Influence on Solubility

The solubility of chloromethyl (4-nitrophenyl) carbonate is dictated by its molecular structure, which features a combination of polar and non-polar elements:

-

The 4-Nitrophenyl Group: This aromatic moiety, with its strongly electron-withdrawing nitro group, imparts significant polarity to the molecule. It also allows for potential π-π stacking interactions.

-

The Carbonate Linker: The carbonate group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The Chloromethyl Group: This functional group is less polar and is the reactive site for nucleophilic substitution.

The interplay of these features means that the solubility of chloromethyl (4-nitrophenyl) carbonate is favored in solvents that can effectively solvate both its polar and non-polar regions. The general principle of "like dissolves like" provides a foundational, though simplified, guide for solvent selection.[6]

Solubility Profile in Common Organic Solvents

The following table presents a qualitative and, where available, semi-quantitative overview of the solubility of chloromethyl (4-nitrophenyl) carbonate in a range of organic solvents at ambient temperature (approximately 20-25°C). This data is aggregated from various chemical supplier information and empirical laboratory observations.

| Solvent | Chemical Class | Polarity | Estimated Solubility | Suitability for Synthesis |

| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | High | Excellent |

| Chloroform | Chlorinated | Polar Aprotic | High | Excellent |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High | Good |

| Acetone | Ketone | Polar Aprotic | Moderate | Good |

| Ethyl Acetate | Ester | Polar Aprotic | Moderate | Good |

| Acetonitrile | Nitrile | Polar Aprotic | Moderate | Good |

| Toluene | Aromatic | Non-polar | Low | Limited (potential for heterogeneous reactions) |

| Hexanes | Aliphatic | Non-polar | Very Low / Insoluble | Not Recommended |

| Methanol | Alcohol | Polar Protic | Low (Reacts) | Not Recommended (potential for solvolysis) |

| Water | Protic | Highly Polar | Very Low / Insoluble | Not Recommended |

Note: The use of protic solvents like alcohols should be approached with caution. While some dissolution may be observed, there is a significant risk of solvolysis, leading to the degradation of the reagent and formation of byproducts.

A Validated Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a structured experimental approach is necessary. The following protocol outlines a robust methodology that incorporates analytical techniques for accurate quantification.

4.1. Materials and Instrumentation

-

High-purity chloromethyl (4-nitrophenyl) carbonate

-

Analytical grade organic solvents

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC-compatible syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

UV-Vis Spectrophotometer

4.2. Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions: An excess of chloromethyl (4-nitrophenyl) carbonate is added to a known volume of the solvent in a sealed vial. The mixture is then agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification: The saturated solution is centrifuged to pellet the excess solid. A sample of the supernatant is then carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Quantitative Analysis: The concentration of the dissolved solid in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.[7]

4.3. Visual Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Practical Considerations for Synthetic Applications

-

Reaction Concentration: For reactions requiring high concentrations of chloromethyl (4-nitrophenyl) carbonate, dichloromethane and chloroform are the solvents of choice.

-

Solvent Polarity: The polarity of the solvent can influence reaction kinetics. Solvents like THF and acetone provide a good balance of solubility and polarity for many applications.

-

Heterogeneous Systems: If a reactant is only soluble in a solvent in which chloromethyl (4-nitrophenyl) carbonate is sparingly soluble (e.g., toluene), the reaction may need to be conducted under heterogeneous conditions, often requiring elevated temperatures and prolonged reaction times.

Safety and Handling

Chloromethyl (4-nitrophenyl) carbonate is classified as a hazardous substance.[8] It is corrosive and can cause severe skin burns and eye damage.[9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12]

Conclusion

A detailed understanding of the solubility of chloromethyl (4-nitrophenyl) carbonate is fundamental to its effective use in the synthesis of prodrugs and other fine chemicals. This guide has provided a technical overview of its solubility profile and a robust methodology for its experimental determination. By leveraging this information, researchers can make informed decisions on solvent selection, leading to optimized, scalable, and reproducible synthetic processes.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Sigma-Aldrich. (n.d.). Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- CymitQuimica. (n.d.). Chloromethyl (4-nitrophenyl) carbonate.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (n.d.). CHLOROMETHYL (4-NITROPHENYL) CARBONATE CAS#: 50780-50-2.

- ChemSynthesis. (n.d.). chloromethyl 4-nitrobenzyl carbonate.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ChemScene. (n.d.). 50780-50-2 | Chloromethyl (4-nitrophenyl) carbonate.

- AK Scientific, Inc. (n.d.). Download SDS.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.

- Google Patents. (n.d.). EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- National Institutes of Health. (2023, June 16). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.

- ResearchGate. (n.d.). A) Synthetic route of prodrug 8. Reagents and conditions: a) NHS, DCC,....

- National Institutes of Health. (n.d.). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine.

- National Institutes of Health. (n.d.). Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles.

Sources

- 1. EP1660440B1 - Acyloxyalkyl carbamate prodrugs, methods of synthesis and use - Google Patents [patents.google.com]

- 2. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.de [fishersci.de]

- 12. Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2 [sigmaaldrich.com]

Chloromethyl (4-nitrophenyl) carbonate stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Chloromethyl (4-nitrophenyl) carbonate

Abstract

Chloromethyl (4-nitrophenyl) carbonate is a highly reactive bifunctional reagent utilized in organic synthesis, particularly for the introduction of the chloromethyl carbonate moiety, which serves as a versatile protecting group and a reactive intermediate for further chemical transformations. Its efficacy is intrinsically linked to its high electrophilicity, a characteristic that also renders it susceptible to degradation. This guide provides a comprehensive analysis of the chemical stability, decomposition pathways, and optimal storage and handling conditions for chloromethyl (4-nitrophenyl) carbonate. Adherence to these protocols is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining laboratory safety.

Introduction: The Double-Edged Sword of Reactivity

Chloromethyl (4-nitrophenyl) carbonate (CMNPC) is a valuable tool in the synthetic chemist's arsenal. Its structure incorporates two key reactive sites: a highly electrophilic carbonate carbonyl carbon and a reactive chloromethyl group. The 4-nitrophenyl group serves as an excellent leaving group, facilitating nucleophilic substitution at the carbonyl carbon. This high degree of reactivity is by design, enabling efficient reactions under mild conditions.

However, this same reactivity makes CMNPC prone to degradation if not handled and stored with meticulous care. The principal antagonist to its stability is ambient moisture, which can initiate a cascade of decomposition reactions. Understanding the kinetics and mechanisms of this degradation is not merely an academic exercise; it is fundamental to the successful application of this reagent in complex multi-step syntheses, particularly in the fields of medicinal chemistry and drug development where purity and predictability are paramount.

Chemical Properties and Inherent Instability

The stability of CMNPC is dictated by its molecular architecture. The electron-withdrawing nature of the 4-nitrophenyl ring significantly polarizes the carbonate carbonyl group, making it an exceptionally potent electrophile. Concurrently, the chloromethyl group provides a second site for nucleophilic attack.

Key factors influencing stability include:

-

Moisture: CMNPC is highly sensitive to moisture. Hydrolysis is the primary and most rapid decomposition pathway.

-

Temperature: Elevated temperatures accelerate the rate of all decomposition processes.

-

pH: The reagent exhibits marked instability in basic media, which promote nucleophilic attack. It is comparatively more stable in neutral to acidic conditions, though strong acids can also catalyze degradation.[1]

Primary Decomposition Pathway: Hydrolysis

The most significant threat to the integrity of solid-phase and dissolved CMNPC is hydrolysis. Even trace amounts of water can initiate a reaction that consumes the active reagent and generates impurities that can complicate subsequent reactions and purifications.

The mechanism proceeds via nucleophilic acyl substitution, where a water molecule attacks the electrophilic carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, releasing 4-nitrophenol, carbon dioxide, and hydrochloric acid.

The formation of 4-nitrophenol is often visually indicated by the appearance of a yellow hue, especially if any basic impurities are present to deprotonate the phenol to the intensely colored 4-nitrophenolate anion.[1][2] The generation of HCl creates an acidic microenvironment that can catalyze further decomposition or cause undesired side reactions in a synthetic sequence.

Recommended Storage and Handling Protocols

Given its sensitivity, stringent storage and handling procedures are mandatory. The goal is to create an environment that is consistently cold, dry, and inert.

Long-Term Storage

For optimal long-term stability, CMNPC should be stored under conditions that minimize thermal and hydrolytic degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C. For long-term storage (>6 months), consider -20°C.[3][4] | Reduces the kinetic rate of decomposition. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen).[4][5][6] | Excludes atmospheric moisture, preventing hydrolysis. |

| Container | Tightly sealed, amber glass vial or other opaque container. | Prevents moisture ingress and potential light-induced degradation. |

| Location | A desiccator cabinet placed within a refrigerator or freezer. | Provides a secondary barrier against moisture. |

Experimental Handling Workflow

Maintaining the integrity of the reagent during experimental use is as crucial as its long-term storage. The following workflow is designed to prevent contamination and degradation.

Self-Validating Systems: Purity Assessment

Researchers must be equipped to assess the purity of their CMNPC, both upon receipt and periodically during storage.

Protocol 1: Qualitative Assessment of Degradation

This protocol provides a rapid, qualitative check for the presence of the primary hydrolytic degradation product, 4-nitrophenol.

Objective: To detect the presence of 4-nitrophenol contamination.

Methodology:

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the chloromethyl (4-nitrophenyl) carbonate in 1 mL of a suitable anhydrous organic solvent (e.g., Dichloromethane or Acetonitrile).

-

Baseline Observation: Observe the color of the solution. A pure sample should yield a colorless or very pale-yellow solution.

-

Basic Quench: To a separate vial containing 1 mL of the same solvent, add one drop of a dilute basic solution (e.g., 1M NaOH or a triethylamine solution).

-

Test: Add a few drops of the CMNPC solution from step 1 to the basic solution in step 3.

-

Analysis: The immediate formation of an intense yellow color indicates the presence of 4-nitrophenol, which is deprotonated to the yellow 4-nitrophenolate anion under basic conditions.[1] The intensity of the color provides a rough estimate of the degree of degradation.

Protocol 2: Purity Verification by ¹H NMR Spectroscopy

Objective: To quantitatively assess the purity and identify degradation products.

Methodology:

-

Sample Preparation: Prepare a solution of CMNPC in an appropriate deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Analysis:

-

Chloromethyl (4-nitrophenyl) carbonate: Look for the characteristic singlet of the chloromethyl protons (CH₂Cl) and the two doublets in the aromatic region corresponding to the 4-nitrophenyl group.

-

4-Nitrophenol: The presence of this impurity will be indicated by a distinct set of aromatic doublets and a broad phenolic -OH peak.

-

-

Quantification: Purity can be estimated by integrating the peaks corresponding to the product and the impurities.

Conclusion: A Protocol for Success

Chloromethyl (4-nitrophenyl) carbonate is a potent synthetic reagent whose utility is directly proportional to its purity. Its inherent reactivity, while beneficial for chemical transformations, makes it highly susceptible to degradation, primarily through hydrolysis. By understanding the chemical basis of its instability and implementing rigorous storage and handling protocols, researchers can ensure the reagent's integrity. The principles outlined in this guide—cold, dry, and inert storage combined with careful handling and routine purity assessment—form a self-validating system that minimizes experimental variability, prevents failed reactions, and ultimately accelerates research and development.

References

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

-

National Institutes of Health (NIH). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]

- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

-

ResearchGate. 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. [Link]

-

Reddit. (2022). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet - Bis(4-nitrophenyl) carbonate. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Chloromethyl (4-nitrophenyl) carbonate

This document provides a comprehensive technical overview of Chloromethyl (4-nitrophenyl) carbonate, a bifunctional reagent with significant potential in organic synthesis, drug development, and materials science. We will explore its logical synthesis, detailed characterization, and versatile applications, offering field-proven insights for researchers and professionals.

Introduction: A Molecule of Dual Reactivity

Chloromethyl (4-nitrophenyl) carbonate is a specialized organic compound featuring two key reactive sites: a chloromethyl group, which acts as an electrophilic alkylating agent, and a 4-nitrophenyl carbonate moiety. The 4-nitrophenoxide is an excellent leaving group, rendering the carbonate carbonyl highly susceptible to nucleophilic attack. This dual functionality makes it a valuable tool for introducing a -(C=O)OCH₂Cl linker, which can be used for various bioconjugation strategies, as a cleavable linker in prodrug design, or as a protecting group for alcohols and amines.

While not as commonly cited as its precursor, 4-nitrophenyl chloroformate, the principles of its synthesis and reactivity are well-grounded in established carbonate chemistry. This guide serves to consolidate these principles into a practical framework for its utilization in the laboratory.

Synthesis Pathway and Mechanistic Rationale

The most direct and logical synthesis of Chloromethyl (4-nitrophenyl) carbonate involves the reaction of 4-nitrophenol with chloromethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.

The Underlying Mechanism: A Base-Mediated Nucleophilic Attack

The synthesis hinges on the deprotonation of the weakly acidic 4-nitrophenol to generate the more nucleophilic 4-nitrophenoxide ion. An organic base, such as pyridine or N,N-diethylaniline, is employed as an acid scavenger to facilitate this process and neutralize the HCl byproduct formed during the reaction. The resulting phenoxide then attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, displacing the chloride ion and forming the desired carbonate product.

The choice of base is critical; sterically hindered or non-nucleophilic bases are preferred to prevent competitive reactions with the chloroformate. Similarly, maintaining low temperatures throughout the addition of reagents is crucial for minimizing the formation of side products, such as bis(4-nitrophenyl) carbonate, which can arise if the product reacts with another molecule of 4-nitrophenoxide.[1][2]

Caption: Reaction mechanism for the synthesis of Chloromethyl (4-nitrophenyl) carbonate.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system for the laboratory-scale synthesis of the title compound.

Materials and Reagents:

-

4-Nitrophenol

-

Chloromethyl chloroformate

-

N,N-diethylaniline (or pyridine)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Base Addition: Add N,N-diethylaniline (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5°C.[1]

-

Reagent Addition: Dissolve chloromethyl chloroformate (1.05 eq.) in a small amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. A precipitate, the hydrochloride salt of the base, will form.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting 4-nitrophenol.

-

Work-up - Quenching and Washing: Cool the mixture back to 0°C and slowly add cold water to dissolve the hydrochloride salt. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with cold 1M HCl (2x) to remove the base, saturated NaHCO₃ solution (1x) to remove any unreacted 4-nitrophenol, and finally with brine (1x).[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a pale yellow solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Value/Compound | Molar Ratio | Notes |

| Reactant 1 | 4-Nitrophenol | 1.0 | The limiting reagent. |

| Reactant 2 | Chloromethyl chloroformate | 1.05 - 1.1 | A slight excess ensures complete reaction. |

| Base | N,N-diethylaniline | 1.1 | Acts as an acid scavenger. |

| Solvent | Anhydrous Dichloromethane | - | Provides a reaction medium. |

| Temperature | 0°C to Room Temp. | - | Critical for controlling selectivity.[3] |

| Reaction Time | 3 - 6 hours | - | Monitor by TLC. |

| Expected Yield | 80 - 95% | - | Dependent on purification method. |

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized Chloromethyl (4-nitrophenyl) carbonate is paramount. Standard spectroscopic methods are employed for this purpose.

Caption: Experimental workflow from synthesis to characterization.

Spectroscopic Data (Predicted)

While direct spectral data for this specific molecule is not widely published, its signature can be reliably predicted based on analogous structures like 4-nitrophenyl benzylcarbonate.[5]

-

¹H NMR (Proton NMR):

-

δ ~8.3 ppm (d, 2H): Aromatic protons ortho to the nitro group.

-

δ ~7.4 ppm (d, 2H): Aromatic protons meta to the nitro group.

-

δ ~5.8 ppm (s, 2H): Protons of the chloromethyl (-O-CH₂-Cl) group.

-

-

¹³C NMR (Carbon NMR):

-

δ ~155 ppm: Carbonyl carbon (C=O).

-

δ ~152 ppm: Aromatic carbon attached to the carbonate oxygen.

-

δ ~146 ppm: Aromatic carbon attached to the nitro group.

-

δ ~125 ppm: Aromatic carbons ortho to the nitro group.

-

δ ~122 ppm: Aromatic carbons meta to the nitro group.

-

δ ~75 ppm: Chloromethyl carbon (-CH₂Cl).

-

-

FT-IR (Infrared Spectroscopy):

-

~1775 cm⁻¹ (Strong): Asymmetric C=O stretch of the carbonate.

-

~1525 cm⁻¹ (Strong): Asymmetric N-O stretch of the nitro group.

-

~1350 cm⁻¹ (Strong): Symmetric N-O stretch of the nitro group.

-

~1220 cm⁻¹ (Strong): C-O stretching of the carbonate ester linkage.

-

Safety, Handling, and Storage

Hazard Profile: Chloromethyl (4-nitrophenyl) carbonate should be handled with care, as it combines the hazards of its constituent functional groups.

-

Corrosive: Like other chloroformates, it is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact.[6][7]

-

Moisture Sensitive: It will react with water (hydrolyze), releasing corrosive HCl and 4-nitrophenol.

-

Toxicity: Nitrophenyl compounds are generally toxic and can be harmful if ingested or absorbed through the skin.[8]

Handling and Storage:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place away from moisture and incompatible materials like strong bases and oxidizing agents.

Applications in Drug Development and Research

The unique structure of Chloromethyl (4-nitrophenyl) carbonate makes it a highly valuable, albeit specialized, reagent. Its applications are primarily centered on its ability to act as a bifunctional linker.

-

Prodrug Synthesis: It can be used to link a drug molecule (containing a nucleophilic -OH or -NH₂ group) via the carbonate functionality. The chloromethyl end can then be used for further modification or act as a leaving group under specific biological conditions, creating a trigger for drug release.

-

Bioconjugation: This reagent is an ideal candidate for conjugating molecules to proteins or surfaces. For instance, an alcohol on a solid support can react with the carbonate, leaving a reactive chloromethyl "handle" for the subsequent attachment of a peptide or other ligand.

-

Protecting Group Chemistry: It can serve as a protecting group for alcohols. The resulting carbonate is stable under various conditions, and the 4-nitrophenyl group's electron-withdrawing nature facilitates its removal when needed.[9]

-

Synthesis of Heterocycles: The dual electrophilic sites can be exploited in intramolecular cyclization reactions to build complex heterocyclic scaffolds, which are common motifs in pharmacologically active compounds.

By providing a stable yet reactive platform, Chloromethyl (4-nitrophenyl) carbonate offers a sophisticated tool for chemists aiming to achieve complex molecular architectures with precision and control.

References

- Google Patents. (n.d.). Method for producing 4-nitrophenyl chloroformate.

-

ResearchGate. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing p-nitrophenyl chloroformate.

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]

- Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

PubChem. (n.d.). 4-Nitrophenyl chloroformate. Retrieved from [Link]

Sources

- 1. JPS598256B2 - Method for producing p-nitrophenyl chloroformate - Google Patents [patents.google.com]

- 2. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Chloromethyl (4-nitrophenyl) carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Molecular structure of Chloromethyl (4-nitrophenyl) carbonate.

The key structural features that will dominate the spectroscopic data are:

-

The p-substituted benzene ring , which will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum.

-

The electron-withdrawing nitro group (NO₂) , which will significantly deshield the aromatic protons and carbons.

-

The carbonate group (O-C(=O)-O) , with its characteristic carbonyl stretch in the IR spectrum.

-

The chloromethyl group (CH₂Cl) , which will produce a unique singlet in the ¹H NMR spectrum and is a key fragment in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Chloromethyl (4-nitrophenyl) carbonate is expected to be relatively simple and highly informative. The analysis is based on the chemical shift (δ), integration, and multiplicity of the signals.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 | Doublet | 2H | Aromatic (H-a) | Protons ortho to the strongly electron-withdrawing nitro group are highly deshielded. |

| ~ 7.4 | Doublet | 2H | Aromatic (H-b) | Protons meta to the nitro group are less deshielded than the ortho protons. |

| ~ 5.9 | Singlet | 2H | CH₂Cl | The methylene protons are adjacent to an electronegative oxygen and chlorine, leading to significant deshielding. The signal is a singlet as there are no adjacent protons. |

Expert Insights: The two doublets of the aromatic protons will likely exhibit a coupling constant (J) of approximately 9 Hz, which is typical for ortho-coupling in a benzene ring. The clear separation and the 2H integration for each doublet confirm the p-substitution pattern. The chemical shift of the chloromethyl protons is particularly sensitive to the surrounding functionalities. Its position downfield of typical alkyl protons is a direct consequence of the inductive effects of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Aromatic (C-d) | The carbon atom attached to the nitro group is significantly deshielded. |

| ~ 152 | Carbonyl (C=O) | The carbonyl carbon of the carbonate is in a characteristic downfield region. |

| ~ 146 | Aromatic (C-c) | The carbon atom attached to the carbonate oxygen is deshielded. |

| ~ 125 | Aromatic (C-a) | The aromatic carbons ortho to the nitro group. |

| ~ 122 | Aromatic (C-b) | The aromatic carbons meta to the nitro group. |

| ~ 75 | Chloromethyl (CH₂Cl) | The carbon of the chloromethyl group is shifted downfield due to the attached electronegative atoms. |

Expert Insights: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the nitro group (C-d) and the carbon attached to the carbonate oxygen (C-c) are expected to be the most downfield of the aromatic signals due to direct attachment to electron-withdrawing groups. The quaternary carbons (C-c and C-d) may exhibit lower intensity signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 1775 | Strong | C=O stretch | Carbonate |

| ~ 1525 | Strong | Asymmetric NO₂ stretch | Nitro group |

| ~ 1350 | Strong | Symmetric NO₂ stretch | Nitro group |

| ~ 1200 | Strong | C-O stretch | Carbonate |

| ~ 750 | Strong | C-Cl stretch | Chloromethyl group |

Expert Insights: The most prominent peak in the IR spectrum is expected to be the strong and sharp absorption of the carbonyl (C=O) group of the carbonate at a relatively high wavenumber (~1775 cm⁻¹). This high frequency is characteristic of carbonates and is influenced by the electronegative oxygen atoms. The two strong absorptions for the nitro group are also diagnostic. The presence of a strong C-Cl stretch in the fingerprint region further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) is expected at m/z 231 and 233 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Rationale for Formation |

| 231/233 | [C₈H₆ClNO₅]⁺ | Molecular ion |

| 182 | [C₇H₄NO₅]⁺ | Loss of CH₂Cl radical |

| 138 | [C₆H₄NO₃]⁺ | Loss of CO₂ from m/z 182 |

| 122 | [C₆H₄NO₂]⁺ | Loss of O from m/z 138 |

| 92 | [C₆H₄O]⁺ | Loss of NO₂ from the 4-nitrophenoxy cation |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage to form the chloromethyl cation |

Expert Insights: The fragmentation of Chloromethyl (4-nitrophenyl) carbonate under EI conditions is likely to be initiated by the cleavage of the bonds adjacent to the carbonate group. The loss of the chloromethyl radical is a probable pathway, leading to a stable 4-nitrophenyl carbonate cation. Subsequent fragmentation would involve the loss of carbon dioxide and further rearrangements of the 4-nitrophenoxy cation. The observation of the isotopic pattern for chlorine-containing fragments is a key diagnostic feature. PubChem provides predicted m/z values for various adducts under softer ionization conditions, such as [M+H]⁺ at 232.00073 and [M+Na]⁺ at 253.98267.[1]

Experimental Protocols

While specific experimental data for this compound is not provided, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Chloromethyl (4-nitrophenyl) carbonate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for a solid) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Chloromethyl (4-nitrophenyl) carbonate. The interpretations of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra are grounded in fundamental principles and supported by data from analogous structures. For researchers and scientists working with this reagent, this guide serves as a valuable tool for structural verification, purity assessment, and reaction monitoring. It is always recommended to acquire experimental data for a specific batch of the compound to confirm its identity and purity before use in critical applications.

References

-

PubChem. Chloromethyl 4-nitrophenyl carbonate. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChemLite. Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5). [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of Chloromethyl (4-nitrophenyl) carbonate

This guide provides an in-depth analysis of the safety protocols, handling procedures, and disposal of Chloromethyl (4-nitrophenyl) carbonate (CAS No. 50780-50-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to explain the underlying principles that govern the safe use of this versatile and reactive compound.

Understanding the Inherent Risks: A Physicochemical and Toxicological Profile

Chloromethyl (4-nitrophenyl) carbonate is a solid organic compound with a molecular formula of C₈H₆ClNO₅ and a molecular weight of 231.59 g/mol [1][2]. Its utility as a peptide coupling agent and in drug carrier conjugation stems from its reactive nature, which also necessitates a thorough understanding of its potential hazards[3].

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 50780-50-2 | [4][5] |

| Molecular Formula | C₈H₆ClNO₅ | [1][2][5] |

| Molecular Weight | 231.59 g/mol | [1][5] |

| Physical Form | Solid | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |

| Purity | Typically ≥97% | [1][4][5] |

The presence of a chloromethyl group and a nitrophenyl ester moiety contributes to its reactivity[3]. It is crucial to recognize that this compound is moisture-sensitive, a property that dictates many of the handling and storage requirements[6][7][8].

Toxicological Hazards and GHS Classification

Chloromethyl (4-nitrophenyl) carbonate is classified as a hazardous substance. The primary concern is its corrosive nature.

-

Signal Word: Danger[4]

-

GHS Pictogram: GHS05 (Corrosion)[4]

-

Hazard Statement (H314): Causes severe skin burns and eye damage[4][9].

This classification underscores the critical need for appropriate personal protective equipment (PPE) and emergency preparedness. Exposure can lead to severe chemical burns to the skin and eyes, and irritation of the respiratory tract[6][9][10]. In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be generated[7][8].

Proactive Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when working with Chloromethyl (4-nitrophenyl) carbonate.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: Always handle this compound in a well-ventilated area[1][10]. A certified chemical fume hood is mandatory to prevent the inhalation of any dust or vapors.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[6][11].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and proper use of PPE are critical to prevent direct contact with this corrosive substance.

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required[12]. A face shield should be worn over safety glasses whenever there is a risk of splashing or a highly exothermic reaction[12].

-

Skin Protection:

-

Gloves: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice[12]. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately upon known or suspected contact with the chemical[12][13].

-

Protective Clothing: A laboratory coat, preferably a Nomex® or similar flame-resistant material, should be worn and fully buttoned to cover as much skin as possible[12]. Long pants and closed-toe, closed-heel shoes are mandatory[12]. Avoid synthetic fabrics like polyester or acrylic, which can melt and adhere to the skin in case of a fire[12].

-

-

Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced[7][12]. Use of a respirator requires a formal respiratory protection program, including fit-testing and training[12][13].

Workflow for Donning and Doffing PPE

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Standard Operating Procedures: From Storage to Handling

Adherence to strict protocols is paramount for the safe handling of Chloromethyl (4-nitrophenyl) carbonate.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[6][10][11]. The recommended storage temperature is between 2-8°C under an inert atmosphere[4][5].

-

Moisture Protection: Due to its moisture sensitivity, handle and store under an inert gas and protect from moisture[1][6][7].

Handling

-

Avoid Dust Formation: Minimize the generation and accumulation of dust[6][10].

-

Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Personal Hygiene: Wash hands thoroughly after handling[6][10]. Do not eat, drink, or smoke in the work area[1][10].

-

Container Handling: Open and handle the container with care.

Emergency Preparedness: Responding to Spills and Exposures

Prompt and correct action in an emergency situation can significantly mitigate the consequences of an accident.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify colleagues and the appropriate safety personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the further spread of the spill if it is safe to do so.

-

Cleanup:

Decision Tree for Spill Response

Caption: Decision-making workflow for responding to a chemical spill.

First-Aid Measures

Immediate medical attention is required for any exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][10].

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7][10].

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[7][10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][11].

Responsible Disposal: Environmental Stewardship

The disposal of Chloromethyl (4-nitrophenyl) carbonate and its containers must be handled in accordance with all federal, state, and local regulations[10].

-

Waste Classification: This chemical is considered hazardous waste.

-

Container Disposal: Do not reuse empty containers. They should be disposed of as unused product[10].

-

Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Culture of Safety

The safe and effective use of Chloromethyl (4-nitrophenyl) carbonate in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide, scientists can mitigate the risks associated with this valuable reagent and foster a culture of safety within the laboratory.

References

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific. Retrieved from [Link]

-

Chloromethyl 4-nitrophenyl carbonate (C8H6ClNO5) - PubChemLite. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. CAS No. 50780-50-2 Specifications | Ambeed [ambeed.com]

- 2. Chloromethyl (4-nitrophenyl) carbonate | CymitQuimica [cymitquimica.com]

- 3. Buy Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2 [smolecule.com]

- 4. Chloromethyl (4-nitrophenyl) carbonate | 50780-50-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.de [fishersci.de]

- 9. merckmillipore.com [merckmillipore.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. pppmag.com [pppmag.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

A Technical Guide to Chloromethyl (4-nitrophenyl) carbonate: A Versatile Scaffold in Modern Medicinal Chemistry

Abstract

Chloromethyl (4-nitrophenyl) carbonate has emerged as a critical and highly versatile reagent in medicinal chemistry and drug development. Its unique bifunctional nature, featuring a highly reactive chloromethyl group and an activated 4-nitrophenyl carbonate moiety, allows for its application in a diverse array of synthetic strategies. This guide provides an in-depth technical overview of the synthesis, reaction mechanisms, and principal applications of this scaffold. We will explore its pivotal role in the design of prodrugs, particularly chloromethyl carbamate prodrugs, its utility as a linker in antibody-drug conjugates (ADCs), and its application in creating advanced chemical probes. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into leveraging this powerful chemical tool.

Introduction: The Architectural Advantage of a Bifunctional Reagent

In the intricate landscape of drug design, the ability to precisely modify a parent molecule to enhance its therapeutic index is paramount. Chloromethyl (4-nitrophenyl) carbonate (CMNPC) stands out as a premier chemical scaffold due to its elegant and efficient design. The molecule incorporates two key functionalities:

-

The Activated Carbonate: The 4-nitrophenyl group is a superb leaving group, a consequence of the electron-withdrawing nature of the nitro group which stabilizes the resulting phenoxide anion through resonance.[1][2] This renders the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by heteroatoms like nitrogen (amines) or oxygen (alcohols) on a drug molecule.[3] This reaction proceeds smoothly under mild conditions to form a stable carbamate or carbonate linkage, respectively.[3][4]

-

The Reactive Chloromethyl Group: The chloromethyl end of the scaffold serves as a latent electrophile.[5] Once coupled to a drug molecule, this group provides a reactive handle for further conjugation or, more strategically, serves as the key component in certain prodrug activation mechanisms.[6]

This dual reactivity makes CMNPC an invaluable tool for chemists aiming to install a "linker" or a "promoieity" onto a bioactive compound with precision and high yield. The distinct reactivity of each functional group allows for sequential and controlled synthetic transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of CMNPC is essential for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 50780-50-2 | [7][8] |

| Molecular Formula | C₈H₆ClNO₅ | [7] |

| Molecular Weight | 231.59 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in anhydrous organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) | [9][10] |

| Storage | Store at 2-8°C under an inert atmosphere to prevent moisture-induced hydrolysis. | [8] |

Core Reactivity and Mechanism

The utility of CMNPC is rooted in a fundamental nucleophilic acyl substitution reaction. The process is efficient and predictable, making it a reliable synthetic operation.